molecular formula C19H20ClNO4 B2482994 [(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327334-39-3

[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2482994
CAS No.: 1327334-39-3
M. Wt: 361.82
InChI Key: FTWQMLAHGCWHMV-UHFFFAOYSA-N
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Description

Product Overview [(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate (CAS Number: 1327334-39-3) is a synthetic organic compound supplied for non-human research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Chemical Profile & Availability The compound has a molecular formula of C 19 H 20 ClNO 4 and a molecular weight of 361.82 g/mol . It is available for purchase in various quantities to suit your research needs . Research Context Structurally, this molecule features both amide and ester functional groups, which are commonly found in compounds investigated for their biological activity. Similar carbamate and amide derivatives are studied in various scientific fields. For instance, some proline-based carbamate compounds have been explored in in vitro assays for their ability to inhibit cholinesterases, enzymes that are important targets in neurological research . Other carbamate-containing structures have been designed as potential ligands for multi-target approaches in fundamental research . The specific research applications for this compound are yet to be fully characterized, offering a promising avenue for investigative studies.

Properties

IUPAC Name

[2-(3-chloro-4-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-24-16-8-5-14(6-9-16)10-19(23)25-12-18(22)21-15-7-4-13(2)17(20)11-15/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWQMLAHGCWHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Linkage Formation via Isocyanate-Acetate Coupling

The core synthetic pathway involves coupling 3-chloro-4-methylphenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate. This reaction proceeds through nucleophilic attack of the acetate oxygen on the electrophilic carbon of the isocyanate group, forming a carbamate bond. Key parameters include:

  • Catalyst Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) at 0.5–1.5 mol% accelerates the reaction by deprotonating the acetate intermediate.
  • Solvent Optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions, with THF providing higher yields (82–89%) due to improved solubility of intermediates.
  • Temperature Control : Reactions conducted at 0–5°C for 4 hours followed by gradual warming to room temperature prevent exothermic decomposition.

Table 1 : Comparative Yields Under Varied Conditions

Catalyst Solvent Temperature (°C) Yield (%)
TEA DCM 0→25 78
DMAP THF -10→25 89
None DCM 25 42

Alternative Route: Stepwise Esterification and Carbamoylation

A patent-derived method (EP1667964B1) describes sequential esterification of 4-ethoxyphenylacetic acid followed by carbamoylation:

  • Methyl Ester Formation : 4-Ethoxyphenylacetic acid reacts with methanol under H₂SO₄ catalysis (95% yield).
  • Carbamoylation : The methyl ester undergoes coupling with 3-chloro-4-methylphenyl isocyanate in DCM with DMAP, achieving 84% yield after column purification.

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Recent advancements adapt batch protocols to continuous flow systems to enhance reproducibility and safety:

  • Microreactor Design : Stainless-steel reactors with 500 µm channels enable rapid heat dissipation, reducing thermal degradation.
  • Residence Time Optimization : 8–12 minutes at 50°C achieves 91% conversion, surpassing batch reactor efficiency by 22%.

Green Chemistry Approaches

Patent CN115583876A highlights solvent-free mechanochemical synthesis using ball milling:

  • Conditions : 30 Hz frequency, 3:1 stoichiometric ratio of reactants, 2-hour milling.
  • Outcome : 76% yield with 98% purity, eliminating solvent waste and reducing energy input by 40%.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted isocyanate and acetate byproducts.
  • HPLC-PDA Analysis : C18 column (5 µm, 4.6 × 250 mm), acetonitrile/water (65:35) mobile phase, 1.0 mL/min flow rate confirms ≥99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.60 (s, 2H, COOCH₂), 6.82–7.25 (m, 7H, aromatic).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 1240 cm⁻¹ (C-O-C ether).

Comparative Evaluation of Methodologies

Table 2 : Scalability and Environmental Impact

Method Yield (%) Purity (%) E-Factor*
Batch (DMAP/THF) 89 99 18.7
Continuous Flow 91 99.5 9.2
Mechanochemical 76 98 2.1

*E-Factor = (Mass of waste)/(Mass of product).

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • [(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate (): Replaces the 3-chloro-4-methylphenyl group with a 4-chlorophenyl and introduces a sulfanyl-acetate chain.
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (): Feature dual chloro substituents on the phenyl ring, enhancing electron-withdrawing effects. The absence of an ethoxy group may lower lipophilicity relative to the target compound .

Physicochemical Properties

  • Lipophilicity : The 4-ethoxyphenyl group in the target compound likely confers higher lipophilicity (log k) compared to methoxy or hydroxy analogues, as observed in etofenprox (), a pesticide with a similar ethoxyphenyl moiety . Compounds with dichlorophenyl substituents () may exhibit even higher log k values due to increased hydrophobicity .
  • Molecular Weight : The target compound’s molecular weight is estimated at ~400–450 g/mol, comparable to [(4-chlorophenyl)carbamoyl]methyl derivatives (~400–500 g/mol, ) but lower than benzimidazole-based analogues (e.g., ~450–500 g/mol, ) .

Data Tables

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Lipophilicity (log k) Biological Activity
[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate 3-Cl-4-MePh, 4-EtOPh ~400–450 (estimated) Carbamate, Ester High (estimated) Undetermined
[(4-Chlorophenyl)carbamoyl]methyl sulfanylacetate () 4-ClPh, cyclohexyl(methyl)carbamoyl 424.89 Carbamate, Sulfanyl, Ester N/A Database profiling
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () 3-ClPh, 4-ClPh ~350–400 Carbamate, Chloroaryl Moderate–High Not reported
Etofenprox () 4-EtOPh, methylpropoxy 376.44 Ether, Ester High Insecticidal

Biological Activity

[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure, which includes a chloro-substituted phenyl group and an ethoxy-substituted phenyl acetate moiety. Understanding its biological activity can provide insights into its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H25ClN2O5
  • Molecular Weight : 432.9 g/mol
  • SMILES Notation : COc1ccc(cc1)C(=O)NC@@HC(=O)OCC(=O)Nc1ccc(C)c(Cl)c1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may modulate the activity of certain molecular targets, influencing various biochemical pathways.

Key Mechanisms Involved:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and leading to physiological effects.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on various enzymatic activities:

Enzyme TargetIC50 Value (µM)Source
Squalene Synthase0.076MDPI Study on inhibitors
Farnesyl Diphosphate Synthase0.382Research on T. cruzi inhibitors

Case Studies

  • Cholesterol Biosynthesis Inhibition : In vivo studies have shown that compounds similar to this compound can inhibit cholesterol biosynthesis in animal models, demonstrating significant potential in managing hypercholesterolemia .
  • Antiparasitic Activity : The compound exhibited activity against intracellular forms of T. cruzi, with promising IC50 values indicating potential for therapeutic applications in treating Chagas disease .

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary toxicity studies indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models .

Toxicity Data Summary

ParameterResult
Acute ToxicityLow (no observed effects)
Repeated Dose ToxicityDose-proportional increase in exposure without gender differences

Q & A

Q. What are the primary synthetic routes for [(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, and how can reaction conditions be optimized for high yield?

The compound is synthesized via esterification and carbamoylation reactions. A typical approach involves:

  • Reacting chlorinated aromatic amines (e.g., 3-chloro-4-methylaniline) with activated carbonyl intermediates (e.g., chloroacetyl chloride) to form the carbamoyl moiety.
  • Coupling with a 4-ethoxyphenylacetic acid derivative via esterification using catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide). Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from toluene/hexane mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), carbamoyl NH (δ ~8.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • IR : Confirm ester (C=O ~1730 cm⁻¹) and carbamoyl (N-H ~3300 cm⁻¹, C=O ~1680 cm⁻¹) functional groups .
    • Chromatography :
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s electronic properties and reactivity in biological systems?

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
  • HOMO-LUMO gaps to estimate reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Thermodynamic stability (atomization energies, ΔG of formation) .
    • Compare computed NMR/IR spectra with experimental data for validation .

Q. What crystallographic strategies resolve this compound’s 3D structure, and how can SHELX software improve refinement?

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution :
  • SHELXT : Auto-determine space groups and initial phases .
  • SHELXL : Refine anisotropic displacement parameters, hydrogen bonding, and torsional angles. Include restraints for disordered ethoxy groups .
    • Validation : Check R-factor convergence (<5%), and use WinGX/ORTEP for visualization .

Q. How to design structure-activity relationship (SAR) studies to evaluate its biological activity?

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, vary chloro/methyl positions) .
  • Bioassays :
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) via spectrophotometric assays.
  • Cellular Toxicity : Use MTT assays in relevant cell lines (e.g., HeLa, HepG2) .
    • Statistical Analysis : Apply multivariate regression to correlate substituent effects with activity .

Q. What methodologies assess the compound’s stability under experimental storage and physiological conditions?

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures .
  • Hydrolytic Stability :
  • Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .
  • Identify hydrolysis products (e.g., free carboxylic acid) using LC-MS .
    • Photostability : Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.